3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxy-butanoic Acid
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Overview
Description
(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid is a chiral compound that features a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a butanoic acid backbone. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective groups and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid typically involves several steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction.
Formation of the Butanoic Acid Backbone: The butanoic acid backbone is formed through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of bases.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid is widely used in scientific research:
Mechanism of Action
The mechanism of action of (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid involves its functional groups:
Comparison with Similar Compounds
Similar Compounds
(S)-4-(Methoxy)-3-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
(S)-4-(Benzyloxy)-3-((methoxycarbonyl)amino)butanoic acid: Similar structure but with a methoxycarbonyl group instead of a Boc group.
Uniqueness
(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid is unique due to its combination of protective groups and functional versatility. The Boc group provides stability during synthesis, while the benzyloxy group offers reactivity for further modifications .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSXKDBZQDOLAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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